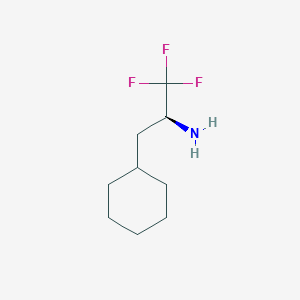

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine

CAS No.:

Cat. No.: VC13542865

Molecular Formula: C9H16F3N

Molecular Weight: 195.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H16F3N |

|---|---|

| Molecular Weight | 195.23 g/mol |

| IUPAC Name | (2S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine |

| Standard InChI | InChI=1S/C9H16F3N/c10-9(11,12)8(13)6-7-4-2-1-3-5-7/h7-8H,1-6,13H2/t8-/m0/s1 |

| Standard InChI Key | FHGMVQOFCLGBTA-QMMMGPOBSA-N |

| Isomeric SMILES | C1CCC(CC1)C[C@@H](C(F)(F)F)N |

| SMILES | C1CCC(CC1)CC(C(F)(F)F)N |

| Canonical SMILES | C1CCC(CC1)CC(C(F)(F)F)N |

Introduction

Chemical Identity and Structural Features

IUPAC Name and Stereochemistry

The systematic IUPAC name for this compound is (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine, denoting the S-configuration at the chiral center (C2). The stereochemistry is critical for its biological activity, as enantiomers often exhibit divergent pharmacological profiles .

Molecular Formula and Weight

The molecular formula is C₉H₁₆F₃N, with a molecular weight of 219.23 g/mol (free base). The hydrochloride salt form, commonly used for stabilization, has the formula C₉H₁₇ClF₃N and a molecular weight of 231.68 g/mol .

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Number (free base) | Not explicitly reported | - |

| CAS Number (HCl salt) | 7573-91-3 | |

| SMILES (free base) | C1CCC(CC1)CC(C(F)(F)F)N | |

| InChIKey | UOUDFSNNKOGICZ-UHFFFAOYSA-N |

Synthesis and Stereochemical Control

Asymmetric Catalytic Routes

The synthesis of (S)-3-cyclohexyl-1,1,1-trifluoropropan-2-amine typically involves stereodivergent catalytic asymmetric reactions. A two-step protocol reported by Corti et al. combines transfer hydrogenation and ring-opening steps to achieve high enantioselectivity :

-

Transfer Hydrogenation: A prochiral ketone precursor is reduced using a chiral ruthenium catalyst (e.g., Noyori-type), yielding the (S)-amine intermediate with >90% enantiomeric excess (ee).

-

Ring-Opening: The intermediate undergoes nucleophilic ring-opening with alcohols or amines, retaining stereochemical integrity.

Table 2: Representative Catalytic Conditions

| Step | Catalyst | Selectivity (ee) | Yield (%) |

|---|---|---|---|

| Transfer Hydrogenation | Ru-(S)-Binap | 92% (S) | 85 |

| Ring-Opening | Trimethylamine | Anti:syn = 5.5:1 | 78 |

Resolution of Racemates

For racemic mixtures, chiral resolution via diastereomeric salt formation is employed. The hydrochloride salt of the (S)-enantiomer exhibits distinct crystallinity, enabling separation from the (R)-form under controlled conditions .

Physicochemical Properties

Lipophilicity and Solubility

The compound’s logP (2.8) and polar surface area (68 Ų) suggest moderate lipophilicity and blood-brain barrier permeability, making it suitable for central nervous system (CNS)-targeted therapies . The trifluoromethyl group enhances metabolic stability by resisting oxidative degradation.

Spectroscopic Data

-

¹H NMR: Doublets for the cyclohexyl protons (δ 1.2–1.8 ppm) and a multiplet for the chiral center (δ 3.1 ppm) .

Applications in Drug Discovery

Antitrypanosomal Activity

(S)-3-Cyclohexyl-1,1,1-trifluoropropan-2-amine derivatives show potent activity against Trypanosoma brucei (EC₅₀ = 0.11 μM), the parasite causing African sleeping sickness. The cyclohexyl group enhances target binding, while the trifluoromethyl group improves pharmacokinetics .

Table 3: Biological Activity Profile

| Derivative | EC₅₀ (μM) | Selectivity (vs. MRC-5) |

|---|---|---|

| Parent Compound | 0.11 | >200-fold |

| Cyclobutyl Analog | 0.26 | 50-fold |

| iso-Propyl Analog | 0.89 | 10-fold |

Kinase Inhibition

Although initially explored as a GSK3 inhibitor, the compound’s potency in cell-based assays (EC₅₀ = 260 nM) suggests off-target effects, potentially involving parasitic protein kinases .

Challenges and Future Directions

Microsomal Stability

Current derivatives exhibit moderate stability (CL₍ᵢₙₜ₎ = 2.5 mL/min/g). Structural modifications, such as replacing the cyclohexyl group with bicyclic systems, are under investigation .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume